

# Proper Disposal Procedures for LEI110 (GSK3368715)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEI110    |           |
| Cat. No.:            | B15617828 | Get Quote |

Essential guidance for the safe and compliant disposal of the Type I PRMT inhibitor, **LEI110** (also known as GSK3368715), for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the necessary safety and logistical procedures for the proper disposal of **LEI110** (GSK3368715), a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.

# **Quantitative Data Summary**

**LEI110** (GSK3368715) exhibits potent inhibitory activity against several Type I PRMTs. The following table summarizes its in vitro potency.

| Target PRMT | IC50 (nM)  |
|-------------|------------|
| PRMT1       | 3.1[1][2]  |
| PRMT8       | 1.7[1][2]  |
| PRMT6       | 5.7[1][2]  |
| PRMT3       | 48[1][2]   |
| PRMT4       | 1148[1][2] |



Check Availability & Pricing

# **Step-by-Step Disposal Procedures**

The proper disposal of **LEI110** and associated waste is crucial. All waste generated from procedures involving this compound should be treated as hazardous chemical waste.

- 1. Unused or Expired Compound:
- Solid LEI110 should be disposed of in its original container or a clearly labeled, sealed container.
- The container must be labeled as hazardous waste, including the full chemical name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride.
- 2. Liquid Waste (Solutions):
- Solutions of **LEI110**, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.
- The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical and the solvent used.
- Never dispose of solutions containing LEI110 down the drain.
- 3. Contaminated Labware:
- Disposable items such as pipette tips, gloves, and empty vials that have come into contact with LEI110 should be collected in a designated hazardous waste bag or container.
- For highly contaminated items or in the case of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.
- 4. Empty Containers:
- Thoroughly rinse empty containers that held LEI110.
- The first rinse should be collected as hazardous waste.





### 5. Decontamination:

 Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and wiped clean. The cleaning materials should be disposed of as hazardous waste.

### 6. Waste Segregation:

 Keep LEI110 waste separate from other waste streams, such as biological or radioactive waste, unless it is mixed waste.

### 7. Institutional Guidelines:

- Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
- Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.

# **Disposal Workflow Diagram**





Click to download full resolution via product page

Caption: A logical workflow for the proper disposal of **LEI110** (GSK3368715) waste.

# **Experimental Protocol: In Vitro Cell Proliferation Assay**

This protocol outlines a method to assess the anti-proliferative effects of **LEI110** (GSK3368715) in cancer cell lines.

### Materials:

· Cancer cell line of interest



- Complete growth medium
- **LEI110** (GSK3368715)
- DMSO (for stock solution)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., MTT or WST-1)
- Plate reader

### Procedure:

- · Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu L$  of complete growth medium.
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - Prepare a 10 mM stock solution of LEI110 in DMSO.
  - Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 μM).
  - Include a DMSO-only vehicle control.
  - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **LEI110** or vehicle control.
- Incubation:
  - Incubate the plate for 4-7 days at 37°C, 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.



- Cell Viability Measurement (MTT Assay Example):
  - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 2-4 hours at 37°C, 5% CO2, or until formazan crystals are visible.
  - Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  - Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only) from all other values.
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Plot the percentage of cell viability against the log of the LEI110 concentration.
  - Calculate the IC50 value using a non-linear regression curve fit.

# **Signaling Pathway Inhibition**

**LEI110** (GSK3368715) is a Type I PRMT inhibitor. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (aDMA). This post-translational modification is crucial for various cellular processes, including signal transduction, RNA processing, and DNA damage repair. By inhibiting Type I PRMTs, **LEI110** blocks the formation of aDMA, thereby altering gene expression and inhibiting the proliferation of cancer cells.



# Cellular Process SAM Protein Substrate (Arginine) Type I PRMTs Methylated Protein (aDMA) Altered Gene Expression Inhibition of Cancer Cell Proliferation

### LEI110 (GSK3368715) Signaling Pathway Inhibition

Click to download full resolution via product page

Caption: Inhibition of Type I PRMTs by **LEI110** (GSK3368715).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Proper Disposal Procedures for LEI110 (GSK3368715)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617828#lei110-proper-disposal-procedures]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com